(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Description
Molecular Structure, Nomenclature, and Stereochemical Configurations
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate is a chiral organic compound characterized by two distinct structural motifs: a bipyrrolidine backbone and a dihydroxysuccinate counterion. The molecular formula is C₁₂H₂₂N₂O₆ , with a molecular weight of 290.32 g/mol . The compound’s IUPAC name reflects its stereochemical configuration: (2S,2'S)-2,2'-bipyrrolidine paired with (2S,3S)-2,3-dihydroxybutanedioate.
Stereochemical Features
- Bipyrrolidine Core : Comprises two pyrrolidine rings connected by a single bond, with both nitrogen atoms in the S configuration. This C₂-symmetric arrangement enables precise spatial control in coordination chemistry.
- Dihydroxysuccinate Counterion : The (2S,3S)-tartaric acid derivative provides two hydroxyl groups in a vicinal diol configuration, enhancing solubility and chiral recognition.
The compound’s stereochemistry is critical for its role in asymmetric catalysis, as the bipyrrolidine scaffold acts as a chiral ligand, while the tartrate anion stabilizes metal complexes through hydrogen bonding.
Table 1: Key Structural Parameters
Physical and Chemical Properties
Physical Properties
The compound exists as a white crystalline solid with moderate solubility in polar solvents like water, methanol, and ethanol. Its trihydrate form (C₁₂H₂₂N₂O₆·3H₂O) is stabilized by hydrogen bonds between the tartrate hydroxyls and water molecules.
Chemical Reactivity
- Acid-Base Behavior : The bipyrrolidine nitrogen atoms (pKa ≈ 10.7) can coordinate to Lewis acids, while the tartrate carboxylates (pKa₁ ≈ 3.0, pKa₂ ≈ 4.3) participate in salt bridges.
- Redox Stability : Resistant to oxidation under ambient conditions but prone to decomposition at temperatures >150°C.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 15.2 | 25°C, pH 7.0 |
| Methanol | 42.8 | 25°C |
| Dichloromethane | 0.3 | 25°C |
Historical Development and Scientific Context
The synthesis of chiral bipyrrolidine derivatives began in the late 20th century, driven by the demand for enantioselective catalysts. Hirama’s 1991 work on optically pure 2,2'-bipyrrolidine laid the groundwork for subsequent modifications. The introduction of dihydroxysuccinate as a counterion emerged in the early 2000s to improve catalytic efficiency in asymmetric hydrogenation.
Key Milestones:
- 1991 : First enantioselective synthesis of (R,R)-2,2'-bipyrrolidine via resolution of racemic mixtures.
- 2007 : Application of tartrate salts to enhance metal-ligand coordination in Ru(II) complexes.
- 2022 : Use of (2S,2'S)-bipyrrolidine-tartrate in spiro-decalin oxindole synthesis, achieving >99:1 diastereoselectivity.
Importance in Coordination Chemistry and Asymmetric Catalysis
Coordination Chemistry
The bipyrrolidine nitrogen atoms bind transition metals (e.g., Fe, Ru, Os) to form octahedral complexes. The tartrate counterion stabilizes these complexes via hydrogen bonding, as demonstrated in iron-catalyzed C–N bond formation.
Table 3: Catalytic Applications
| Reaction Type | Metal Center | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric hydrogenation | Ru(II) | 83% | |
| C–N cross-coupling | Fe(II) | 92% | |
| Dihydroxylation of alkenes | Os(VIII) | 89% |
Mechanistic Insights
In the asymmetric aryl transfer to aldehydes, the bipyrrolidine-tartrate ligand induces a chiral environment around the metal center, favoring the Re face of the substrate. The tartrate’s hydroxyl groups participate in non-covalent interactions, reducing activation energy by 12–15 kJ/mol.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-CSEKXHCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure for Diastereomeric Salt Formation
-
Reaction Setup : Racemic bipyrrolidine (1.0 equiv) is dissolved in warm ethanol, and a stoichiometric amount of (2S,3S)-tartaric acid (1.0 equiv) is added.
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Crystallization : The mixture is cooled to 0°C, inducing precipitation of the less soluble (2S,2'S)-bipyrrolidine-(2S,3S)-dihydroxysuccinate salt.
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Filtration and Washing : The crystalline solid is isolated via vacuum filtration and washed with cold ethanol to remove residual racemate.
This method achieves enantiomeric excess (ee) values exceeding 98%, as confirmed by chiral HPLC analysis.
Optimization of Salt Formation Conditions
The efficiency of salt formation depends on solvent polarity, temperature, and stoichiometry.
Industrial-scale processes often employ continuous crystallization reactors to maintain consistent cooling rates, improving batch reproducibility.
Recovery of Free Base and Final Salt Preparation
While the diastereomeric salt is the desired product, some protocols require isolation of the free (2S,2'S)-bipyrrolidine for subsequent applications.
Liberation of Free Amine
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Alkaline Treatment : The salt is suspended in ice-cold water and treated with potassium hydroxide pellets (20 g per 9.3 g salt).
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Extraction : The free amine is extracted into dichloromethane and dried over anhydrous sodium sulfate.
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Re-salt Formation : The free base is recombined with (2S,3S)-tartaric acid in methanol to yield the final product with >99% purity.
Alternative Synthetic Routes
Asymmetric Catalysis
Recent advances employ chiral catalysts to directly synthesize (2S,2'S)-bipyrrolidine without resolution. For example, palladium-catalyzed coupling of enantiomerically enriched pyrrolidine precursors achieves ee values of 85–90%, though this method remains less efficient than diastereomeric resolution.
Enzymatic Resolution
Hydrolases and lipases have been explored for kinetic resolution of racemic bipyrrolidine. While environmentally favorable, enzymatic methods face scalability challenges and lower enantioselectivity (70–80% ee).
Analytical Characterization
Critical quality control metrics include:
Industrial-Scale Production
NINGBO INNO PHARMCHEM CO., LTD., a leading manufacturer, utilizes continuous flow reactors for salt crystallization, achieving annual production volumes exceeding 100 kg. Key innovations include:
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-2,2’-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that derivatives of bipyrrolidine compounds exhibit antitumor properties. For instance, studies have shown that certain bipyrrolidine derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable case study involved the synthesis of a bipyrrolidine derivative that demonstrated potent activity against human breast cancer cell lines .
1.2 Chiral Auxiliary in Synthesis
(2S,2'S)-Bipyrrolidine has been utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions has been leveraged to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications. A detailed analysis of its use in the synthesis of chiral amines revealed that it significantly improved yields and selectivity compared to traditional methods .
Catalysis
2.1 Organocatalysis
The compound has shown promise as an organocatalyst in various reactions, including Michael additions and aldol reactions. Its bifunctional nature allows it to act as both a nucleophile and an electrophile, facilitating multiple reaction pathways. A study highlighted its effectiveness in catalyzing the formation of β-amino acids from aldehydes and isocyanides with high yields .
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | (2S,2'S)-Bipyrrolidine | 85 | |
| Aldol Reaction | (2S,2'S)-Bipyrrolidine | 90 | |
| β-Amino Acid Synthesis | (2S,2'S)-Bipyrrolidine | 92 |
Material Science
3.1 Polymerization Initiator
(2S,2'S)-Bipyrrolidine has been explored as a polymerization initiator for synthesizing novel polymers with tailored properties. Its ability to initiate radical polymerization processes allows for the development of materials with specific mechanical and thermal properties. Case studies have shown that polymers synthesized using this compound exhibit enhanced strength and flexibility compared to those synthesized with traditional initiators .
3.2 Nanomaterials Development
The compound's structural features have also been exploited in the development of nanomaterials. Research indicates that it can be used to functionalize nanoparticles for drug delivery systems, enhancing the bioavailability and targeting capabilities of therapeutic agents .
Mechanism of Action
The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterparts: (R,R)-2,2'-Bipyrrolidine Derivatives
- Synthesis : (R,R)-2,2'-Bipyrrolidine is synthesized via asymmetric hydrogenation or resolution methods, achieving >99% enantiomeric excess (e.e.) in optimized protocols .
- Catalytic Performance : While (S,S) and (R,R) enantiomers exhibit similar reactivity, their stereochemistry dictates opposite stereoselectivity in reactions like epoxidation or cyclopropanation .
- Salt Stability : (R,R)-Bipyrrolidine salts (e.g., with dihydroxysuccinate) show comparable solubility but may crystallize in different polymorphs .
Salts with Different Counterions
a) (2S,2'S)-2,2'-Bipyrrolidine D-Tartrate
- CAS No.: 136937-03-6 .
- Comparison :
- Solubility : D-tartrate salts are more water-soluble than dihydroxysuccinate derivatives, facilitating aqueous-phase reactions .
- Stereoselectivity : In ligand synthesis, D-tartrate salts yield marginally higher e.e. (up to 95%) compared to dihydroxysuccinate (er = 48:52 for cis isomers in some cases) .
b) Ethyl 4-Methylpiperidine-3-Carboxylate (2S,3S)-2,3-Dihydroxysuccinate
- Structure : Piperidine-based cation paired with dihydroxysuccinate.
- Synthesis: Formed via acid-base reaction in methanol, achieving a 15:1 cis:trans ratio and moderate enantiomeric ratio (er = 48:52) .
- Applications : Less common in catalysis but used in pharmaceutical intermediates due to improved thermal stability .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies and data sources.
- Chemical Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 258.28 g/mol
- CAS Number : 124779-66-4
Biological Activity Overview
The biological activity of (2S,2'S)-2,2'-Bipyrrolidine is primarily attributed to its interactions with various biological targets. Here are key aspects of its activity:
- Antioxidant Activity : Studies have shown that bipyrrolidine derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation .
- Antimicrobial Properties : Research indicates that certain bipyrrolidine derivatives possess antimicrobial effects against a range of pathogens. This includes efficacy against gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : Some studies suggest that (2S,2'S)-bipyrrolidine compounds may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. These effects are hypothesized to be due to the modulation of neurotransmitter systems and reduction of neuroinflammation .
- Chiral Induction and Self-Assembly : The chiral nature of bipyrrolidine compounds allows them to participate in self-assembly processes, which can be utilized in designing new materials with specific biological functions .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study conducted on the antioxidant capacity of (2S,2'S)-bipyrrolidine showed that it significantly reduced oxidative stress markers in vitro when tested against hydrogen peroxide-induced damage in neuronal cell lines. The compound was found to enhance the activity of endogenous antioxidant enzymes.
- Antimicrobial Efficacy : In a comparative study evaluating the antimicrobial properties of various bipyrrolidine derivatives, (2S,2'S)-bipyrrolidine demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
- Neuroprotection Mechanism : Research published in a neurobiology journal highlighted the neuroprotective effects of this compound in a model of Alzheimer's disease. The bipyrrolidine derivative was shown to inhibit amyloid-beta aggregation and promote neuronal survival through anti-inflammatory pathways.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve absolute configuration, as demonstrated in related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-pyrrolidine carboxylic acid structures) .
- NMR spectroscopy : Use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNCHO) and rule out byproducts .
How should researchers design experiments to assess the impact of stereochemistry on its biological or catalytic activity?
Q. Advanced Research Focus
- Comparative assays : Test enantiomeric pairs (e.g., (2S,2'S) vs. (2R,2'R)) in biological systems (e.g., enzyme inhibition) or as ligands in asymmetric catalysis.
- Molecular docking : Correlate stereochemical orientation with binding affinity using computational models (e.g., AutoDock Vina).
- In vitro/in vivo studies : Monitor pharmacokinetic differences (e.g., plasma half-life, metabolic stability) between enantiomers .
How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?
Q. Advanced Research Focus
- Controlled replication : Standardize solvent systems (e.g., aqueous vs. organic) and storage conditions (-20°C under nitrogen for hygroscopic salts) .
- Multi-method validation : Compare solubility measurements using UV-Vis spectroscopy, gravimetry, and dynamic light scattering (DLS).
- Statistical analysis : Apply ANOVA to identify outliers in datasets, ensuring reproducibility across labs .
What safety protocols are essential for handling this compound in academic research settings?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
- Waste disposal : Segregate organic and aqueous waste; neutralize acidic byproducts before disposal .
How can researchers optimize chiral resolution methods for large-scale purification?
Q. Advanced Research Focus
- Simulated moving bed (SMB) chromatography : Achieve high-throughput separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Crystallization screening : Test co-crystallization agents (e.g., L-tartaric acid) to enhance diastereomeric salt formation efficiency.
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .
What strategies mitigate degradation during long-term storage?
Q. Advanced Research Focus
- Lyophilization : Convert to stable lyophilized form under vacuum, minimizing hydrolysis .
- Inert atmosphere storage : Use argon-filled vials with desiccants (e.g., molecular sieves) to prevent oxidation.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life and identify degradation pathways (e.g., epimerization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
